5-Bromo-4-chloro-2,3-difluorophenylboronic acid
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Description
5-Bromo-4-chloro-2,3-difluorophenylboronic acid is a chemical compound with the CAS Number: 2121515-06-6 . It has a molecular weight of 271.25 . The IUPAC name for this compound is (5-bromo-4-chloro-2,3-difluorophenyl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3BBrClF2O2/c8-3-1-2 (7 (12)13)5 (10)6 (11)4 (3)9/h1,12-13H . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Safety and Hazards
Mechanism of Action
Target of Action
5-Bromo-4-chloro-2,3-difluorophenylboronic acid is a type of organoboron compound Boronic acids and their derivatives are known to be used in the suzuki-miyaura cross-coupling reactions , which are widely applied in the formation of carbon-carbon bonds .
Mode of Action
The mode of action of this compound is primarily through its role in the Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound acts as a nucleophile, transferring its organic group from boron to palladium in a process known as transmetalation . This reaction is part of a larger process that also involves the oxidative addition of palladium to an electrophilic organic group .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is used to form carbon-carbon bonds, a fundamental process in organic chemistry . The downstream effects of this reaction depend on the specific reactants and conditions used, but generally result in the formation of new organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants and conditions used .
Properties
IUPAC Name |
(5-bromo-4-chloro-2,3-difluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BBrClF2O2/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1,12-13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDXSHZNLOMERW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)F)Cl)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BBrClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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